![molecular formula C18H27N B11857279 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane CAS No. 88151-85-3](/img/structure/B11857279.png)
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane is a chemical compound with the molecular formula C18H27N. It is characterized by its unique spiro structure, which includes a spiro-connected azaspirodecane and a phenyl group.
Vorbereitungsmethoden
The synthesis of 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures
Wirkmechanismus
The mechanism of action of 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane can be compared with other spirocyclic compounds, such as:
8-Azaspiro[4.5]decane: This compound has a smaller spirocyclic core and lacks the phenyl group, making it less complex.
8-Methyl-8-azaspiro[5.5]undecane: Similar in structure but with a different ring size, leading to different chemical and biological properties.
11-Phenyl-8-azaspiro[5.6]dodecane: Lacks the methyl group, which may affect its reactivity and interactions
The uniqueness of this compound lies in its specific combination of a spirocyclic core, a phenyl group, and a methyl group, which together confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88151-85-3 |
---|---|
Molekularformel |
C18H27N |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
8-methyl-11-phenyl-8-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C18H27N/c1-19-13-10-17(16-8-4-2-5-9-16)14-18(15-19)11-6-3-7-12-18/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3 |
InChI-Schlüssel |
WUGKTAIBGHOKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC2(C1)CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.